Methyl 3-(methylthio)propionate

Description

Properties

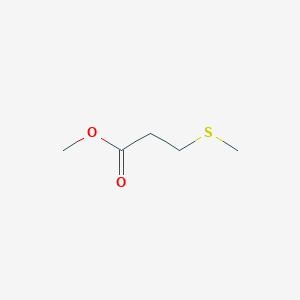

IUPAC Name |

methyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMJVMYCBULSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047402 | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with onion-like odour | |

| Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 to 75.00 °C. @ 13.00 mm Hg | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water, soluble in alcohol | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.069-1.078 | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13532-18-8 | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLTHIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28913SS9T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Aroma of Paradise: A Technical Guide to Methyl 3-(methylthio)propionate in Pineapple

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, is a pivotal contributor to the characteristic sweet and tropical aroma of pineapple (Ananas comosus). Its natural occurrence, concentration, and synergistic effects with other volatile compounds are of significant interest in flavor chemistry, food science, and potentially for novel therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of methyl 3-(methylthio)propionate in pineapple, including its quantitative distribution across different varieties, detailed analytical methodologies for its detection, and a proposed biosynthetic pathway. The information is presented to facilitate further research into the flavor profile of pineapple and the potential bioactivities of its unique volatile constituents.

Natural Occurrence and Quantitative Analysis

This compound is a naturally occurring volatile compound that has been identified in various pineapple cultivars, contributing significantly to their distinct aroma profiles.[1] Its concentration can vary depending on the variety, ripeness, and geographical origin of the fruit. Several studies have quantified the concentration of this important flavor compound, primarily utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

A summary of the quantitative data for this compound in different pineapple varieties is presented in Table 1. This data highlights the variability of this compound across different cultivars and provides a baseline for comparative studies.

| Pineapple Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Tainong No. 4 | Present | HS-SPME-GC-MS | [2] |

| Tainong No. 6 | Present | HS-SPME-GC-MS | [2] |

| Comte de Paris | Present | HS-SPME-GC-MS | [2] |

| Smooth Cayenne | Present | HS-SPME-GC-MS | [2] |

| Sweetio | Higher proportion than regular pineapple | Adsorption to Porapak Q resin, GC-MS | [1] |

| Malaysian Varieties (general) | Key aroma compound | GC-O, GC-MS | [3] |

Table 1: Quantitative Data of this compound in Pineapple Varieties. The table summarizes the reported presence and relative abundance of this compound in various pineapple cultivars. "Present" indicates that the compound was identified but not explicitly quantified in the cited study.

Experimental Protocols

The analysis of volatile compounds in pineapple, including this compound, predominantly relies on HS-SPME for sample extraction followed by GC-MS for separation and identification. This method is favored for its sensitivity, speed, and solvent-free nature.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile and semi-volatile compounds from the pineapple matrix into the headspace and concentrate them on a coated fiber.

Materials:

-

Pineapple sample (fresh pulp, juice, or homogenized tissue)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) or 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS))

-

Heater-stirrer or water bath

-

Sodium chloride (NaCl) (optional, for "salting-out" effect)

Procedure:

-

Sample Preparation: Place a known amount (e.g., 2-5 g) of the pineapple sample into a 20 mL headspace vial. For solid samples, homogenization may be required.

-

Salting-Out (Optional): Add a specific amount of NaCl (e.g., 1 g) to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.[4]

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

-

Equilibration and Extraction:

-

Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60°C).[4]

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[5]

-

-

Fiber Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the extracted volatile compounds and identify them based on their mass spectra and retention times.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent)

Typical GC-MS Parameters:

-

Injection Port Temperature: 250°C

-

Desorption Time: 2-5 minutes (in splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 250°C at a rate of 5°C/min

-

Final hold: 10 minutes at 250°C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 35-500

-

Solvent Delay: 2-3 minutes

-

Data Analysis:

-

Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in a library (e.g., NIST, Wiley).

-

Confirmation is done by comparing the retention index of the compound with literature values.

-

Quantification can be performed using an internal or external standard method.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in pineapple.

Caption: Experimental workflow for pineapple volatile analysis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in pineapple is believed to originate from the amino acid L-methionine. While the specific enzymes in pineapple have not been fully characterized, a plausible pathway can be proposed based on known metabolic reactions in plants.[6][7][8]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a crucial component of the pineapple aroma, and its concentration varies among different cultivars. The standardized analytical methodology of HS-SPME GC-MS provides a robust platform for its quantification and further investigation. The proposed biosynthetic pathway from L-methionine offers a framework for future studies aimed at elucidating the enzymatic and genetic regulation of this important flavor compound. A deeper understanding of the natural occurrence and biosynthesis of this compound can pave the way for advancements in food technology, flavor engineering, and the exploration of its potential bioactivities for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Aroma Components of Three Ripe Pineapple Cultivars [spkx.net.cn]

- 3. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The specific features of methionine biosynthesis and metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The regulation of methionine biosynthesis and metabolism in plants and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl 3-(methylthio)propionate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661) is a key volatile sulfur compound that contributes significantly to the characteristic aroma of many fruits, including pineapple, melon, and strawberry. Understanding its biosynthetic pathway is crucial for applications in flavor science, fruit breeding, and potentially for the development of novel therapeutic agents, given the biological activities of related sulfur compounds. This technical guide provides an in-depth overview of the biosynthesis of methyl 3-(methylthio)propionate in fruits, detailing the metabolic pathways, precursor molecules, and key enzymes. It includes a compilation of quantitative data, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams of the biosynthetic and experimental workflows.

Introduction

The aroma of fruits is a complex mixture of hundreds of volatile organic compounds (VOCs), among which sulfur-containing compounds often play a pivotal role due to their low odor thresholds and unique sensory characteristics. This compound, a thioether, imparts desirable sweet, fruity, and pineapple-like notes.[1] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-methionine. This guide will explore the enzymatic transformations that lead from L-methionine to this important flavor compound.

Biosynthetic Pathway of this compound

The formation of this compound in fruits originates from L-methionine and proceeds through a multi-step enzymatic pathway. Two primary routes for the initial catabolism of L-methionine have been identified in plants: one involving aminotransferases and the other catalyzed by γ-lyases. The subsequent steps involve oxidation and esterification to yield the final product.

Initial Catabolism of L-Methionine

Route 1: Transamination Pathway (Ehrlich Pathway)

This pathway is initiated by the action of a methionine aminotransferase (also known as methionine transaminase), which catalyzes the transfer of the amino group from L-methionine to an α-keto acid acceptor (e.g., α-ketoglutarate), producing α-keto-γ-(methylthio)butyrate (KMBA).[2] Subsequently, KMBA is decarboxylated to form 3-(methylthio)propanal (methional). Methional is then oxidized to 3-(methylthio)propionic acid by an aldehyde dehydrogenase.

Route 2: γ-Lyase Pathway

Alternatively, L-methionine can be directly converted to methanethiol, α-ketobutyrate, and ammonia (B1221849) by the enzyme methionine γ-lyase (MGL).[2][3] Methanethiol can then serve as a precursor for various volatile sulfur compounds. However, the main pathway to 3-(methylthio)propionic acid appears to proceed via the transamination route.

Formation of 3-(methylthio)propionic acid

The intermediate, methional, produced from the Ehrlich pathway, is a key precursor to 3-(methylthio)propionic acid. The oxidation of methional to 3-(methylthio)propionic acid is a critical step, likely catalyzed by an aldehyde dehydrogenase .

Esterification to this compound

The final step in the biosynthesis is the esterification of 3-(methylthio)propionic acid with methanol (B129727). This reaction is catalyzed by an alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes responsible for the synthesis of esters, which are major contributors to fruit aroma.[4] These enzymes utilize an acyl-CoA thioester and an alcohol as substrates. In this case, 3-(methylthio)propionyl-CoA would react with methanol to form this compound.

Figure 1: Biosynthetic pathway of this compound from L-methionine.

Quantitative Data

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. Pineapples are particularly known for their high content of this compound.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Pineapple | Smooth Cayenne | Present, but not quantified | [5] |

| Pineapple | Oromiel | Second major constituent | [6] |

| Pineapple | Manzana | Second major constituent | [6] |

| Pineapple | MD-2 | Varies with harvest time | [7] |

| Pineapple | Moris and MD2 | Key aroma compound | [1] |

| Melon | Not specified | Present, olfactory threshold determined | [8] |

| Strawberry | 'Strawberry Festival' | Newly identified volatile | |

| Strawberry | 'Florida Radiance' | Newly identified volatile |

Experimental Protocols

Analysis of this compound by HS-SPME-GC-MS

This method is widely used for the extraction and quantification of volatile compounds from fruit matrices.

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Materials:

-

Homogenized fruit sample

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated NaCl solution

-

Internal standard solution (e.g., 2-octanone (B155638) in methanol)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Weigh 5 g of homogenized fruit pulp into a 20 mL headspace vial.

-

Add 1 g of NaCl and a defined amount of the internal standard.

-

Seal the vial and incubate at 40°C for 10 minutes with agitation to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for 30 minutes at 40°C.

-

Retract the fiber and immediately insert it into the GC injection port for thermal desorption at 250°C for 5 minutes.

-

Separate the volatile compounds using a suitable GC column (e.g., DB-5ms) and a temperature gradient program.

-

Detect the compounds using a mass spectrometer in electron ionization (EI) mode.

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

Methionine γ-lyase (MGL) Enzyme Assay

This assay measures the activity of MGL by quantifying the production of α-ketobutyrate.

Materials:

-

Fruit protein extract

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

L-methionine solution (25 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (0.01 mM)

-

Trichloroacetic acid (TCA) solution (50% w/v)

-

Sodium acetate (B1210297) buffer (1 M, pH 5.0)

-

3-Methyl-2-benzothiazolinone hydrazone (MBTH) solution (0.1% w/v)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-methionine, and PLP.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding the fruit protein extract.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding TCA solution.

-

Centrifuge to pellet precipitated protein.

-

To a portion of the supernatant, add sodium acetate buffer and MBTH solution.

-

Incubate at 50°C for 30 minutes to allow for color development.

-

Measure the absorbance at 320 nm.

-

Calculate the amount of α-ketobutyrate produced using a standard curve. One unit of MGL activity is defined as the amount of enzyme that produces 1 µmol of α-ketobutyrate per minute under the assay conditions.

Methionine Aminotransferase Enzyme Assay

This assay can be performed by measuring the formation of the amino acid product corresponding to the α-keto acid substrate, or by a coupled enzymatic assay.

Materials:

-

Fruit protein extract

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

L-methionine

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

L-glutamate dehydrogenase

-

NADH

-

Spectrophotometer

Procedure (Coupled Assay):

-

Prepare a reaction mixture containing potassium phosphate buffer, L-methionine, α-ketoglutarate, PLP, NADH, and L-glutamate dehydrogenase.

-

Initiate the reaction by adding the fruit protein extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as glutamate (B1630785) is formed.

-

The rate of NADH oxidation is proportional to the methionine aminotransferase activity.

Alcohol Acyltransferase (AAT) Enzyme Assay

A colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can be used to measure the activity of AAT by quantifying the release of Coenzyme A (CoA).

Materials:

-

Fruit protein extract

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

3-(methylthio)propionyl-CoA (substrate to be synthesized or sourced)

-

Methanol

-

DTNB solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer, 3-(methylthio)propionyl-CoA, and methanol.

-

Initiate the reaction by adding the fruit protein extract.

-

Incubate at a specific temperature (e.g., 30°C) for a defined time.

-

Stop the reaction and add DTNB solution.

-

Measure the absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion resulting from the reaction of DTNB with the free thiol group of CoA.

-

Calculate the amount of CoA released using a standard curve.

Conclusion

The biosynthesis of this compound in fruits is a complex process involving multiple enzymatic steps, starting from the precursor L-methionine. The Ehrlich pathway, initiated by methionine aminotransferase, appears to be the primary route, followed by oxidation and subsequent esterification by alcohol acyltransferases. The concentration of this important aroma compound is highly variable and dependent on the fruit species, cultivar, and maturity stage. The experimental protocols provided in this guide offer a framework for the analysis and characterization of this biosynthetic pathway, which can aid in the development of fruits with enhanced flavor profiles and provide insights into related metabolic networks. Further research is needed to fully characterize the specific enzymes and regulatory mechanisms involved in different fruits.

References

- 1. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of new strawberry sulfur volatiles and changes during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

"methyl 3-(methylthio)propionate" CAS number and chemical properties

CAS Number: 13532-18-8

This technical guide provides a comprehensive overview of methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and analysis.

Chemical Properties

Methyl 3-(methylthio)propionate is a colorless liquid with a characteristic sweet, onion-like odor at high concentrations, which becomes reminiscent of pineapple at high dilutions.[1] It is a key flavor component in various fruits, including pineapple.[2][3] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13532-18-8 | [2][4][5] |

| Molecular Formula | C₅H₁₀O₂S | [4][5] |

| Molecular Weight | 134.20 g/mol | [2][4][6] |

| Density | 1.077 g/mL at 25 °C | [2][3][7] |

| Boiling Point | 74-75 °C at 13 mmHg | [2][3][7] |

| Refractive Index | n20/D 1.465 | [2][3][7] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [3][7] |

| Solubility | Very slightly soluble in water, soluble in alcohol. | [1] |

| IUPAC Name | methyl 3-(methylthio)propanoate | |

| Synonyms | Methyl 3-(methylmercapto)propionate, 3-(Methylthio)propionic acid methyl ester | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale methods are presented below: a two-step synthesis involving the formation and subsequent esterification of 3-(methylthio)propanoic acid, and a direct one-pot synthesis.

Method 1: Two-Step Synthesis via 3-(methylthio)propanoic acid

This method involves the Michael addition of sodium thiomethoxide to acrylic acid to form 3-(methylthio)propanoic acid, followed by Fischer esterification to yield the final product.

Principle: The synthesis is based on the conjugate addition (Michael reaction) of sodium thiomethoxide to acrylic acid. The thiomethoxide anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. Subsequent acidification yields 3-(methylthio)propanoic acid.

Materials and Equipment:

-

Sodium thiomethoxide (CH₃SNa)

-

Acrylic acid (CH₂=CHCOOH)

-

Methanol (B129727) (CH₃OH)

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (250 mL) with three necks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed in an ice-water bath.

-

Reagent Preparation: Dissolve sodium thiomethoxide (7.7 g, 110 mmol) in methanol (100 mL) inside the flask. Stir the solution and cool it to 0-5 °C.

-

Michael Addition: Dissolve acrylic acid (7.2 g, 100 mmol) in 20 mL of methanol. Add this solution dropwise to the stirred sodium thiomethoxide solution over a period of 30 minutes, ensuring the temperature is maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: Redissolve the resulting residue in 100 mL of water and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. Extract the aqueous solution three times with dichloromethane (50 mL each).

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield crude 3-(methylthio)propanoic acid.

Principle: The carboxylic acid is converted to its corresponding methyl ester via an acid-catalyzed esterification with methanol.

Materials and Equipment:

-

Crude 3-(methylthio)propanoic acid from Step 1

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-(methylthio)propanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the solution with a saturated sodium bicarbonate solution. Extract the methyl ester with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at 74-75 °C/13 mmHg.

Method 2: Direct Synthesis from Methyl Acrylate (B77674) and Methyl Mercaptan

Principle: This method involves the direct base-catalyzed Michael addition of methyl mercaptan to methyl acrylate.

Materials and Equipment:

-

Methyl acrylate

-

Methyl mercaptan

-

Pyridine (B92270) (as a catalyst)

-

Four-necked round-bottom flask (250 mL)

-

Mechanical stirrer

-

Reflux condenser with a cooling system (-10 °C)

-

Thermometer

-

Gas inlet tube

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, a reflux condenser cooled to -10 °C, a thermometer, and a gas inlet tube, place methyl acrylate (90 mL, 1.0 mol) and pyridine (1.0 mL).

-

Addition of Methyl Mercaptan: Cool the mixture to -5 °C using an ice-salt bath. Bubble freshly prepared methyl mercaptan gas through the stirred solution, ensuring the gas inlet tube is below the liquid surface. Control the rate of gas addition to maintain the reaction temperature below 6 °C.

-

Reaction: After the addition of methyl mercaptan is complete, continue to stir the mixture for 1 hour.

-

Warming: Remove the ice-salt bath and allow the reaction mixture to slowly warm to 30 °C. Continue stirring at this temperature for 30 minutes.

-

Purification: Purify the product by vacuum distillation, collecting the fraction at 74-75 °C/1733 Pa to obtain a colorless, transparent liquid.[5]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical relationship for the synthesis of this compound.

Caption: Direct synthesis workflow for this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

Typical GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

This method allows for the separation of this compound from other volatile compounds and its subsequent identification based on its mass spectrum.

References

- 1. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Role of "methyl 3-(methylthio)propionate" in tropical fruit aroma

An In-depth Technical Guide on the Role of Methyl 3-(methylthio)propionate (B1239661) in Tropical Fruit Aroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate is a pivotal sulfur-containing ester that contributes significantly to the characteristic aroma of numerous tropical fruits. Its unique olfactory profile, described as sweet, fruity, and reminiscent of pineapple, with sulfury notes, makes it a key component in the complex bouquet of scents that define fruits such as pineapple, passion fruit, melon, and guava.[1][2] This technical guide provides a comprehensive overview of the role of this compound in tropical fruit aroma, including its natural occurrence, biosynthetic origins, analytical methodologies for its detection, and the mechanisms of its perception. This document is intended for researchers, scientists, and drug development professionals interested in flavor chemistry and sensory science.

Introduction: The Significance of Sulfur Compounds in Fruit Aroma

Volatile sulfur compounds (VSCs) are often present in trace amounts in fruits, yet they can have a profound impact on the overall aroma profile due to their low odor thresholds.[3] this compound (M3MP), with its characteristic sweet and pineapple-like aroma, is a prominent example of such a compound. At high concentrations, it can exhibit onion-like or garlic-like notes, highlighting the concentration-dependent nature of its sensory perception.[4] This guide delves into the multifaceted role of M3MP in the aroma of various tropical fruits.

Natural Occurrence and Quantitative Data

This compound and its ethyl ester counterpart are naturally occurring flavor constituents in a variety of tropical fruits.[1][2] The concentration of these compounds can vary significantly depending on the fruit variety, ripeness, and geographical origin.

Table 1: Quantitative Data of this compound and Related Esters in Tropical Fruits

| Fruit | Cultivar/Variety | Compound | Concentration (µg/kg) | Reference(s) |

| Pineapple (Ananas comosus) | Tainong No. 4 | This compound | 622.49 | |

| French Polynesia | This compound | 1140 | ||

| Smooth Cayenne | This compound | Not specified, but a key contributor | [3] | |

| Melon (Cucumis melo) | Makuwa-uri | Ethyl 3-(methylthio)propionate | 0.6 | [5] |

| Red-fleshed muskmelon | Ethyl 3-(methylthio)propionate | 2.5 | [5] | |

| Green-fleshed varieties | Ethyl 3-(methylthio)propionate | 1.1 | [5] | |

| Passion Fruit (Passiflora edulis) | Yellow Passion Fruit | Methyl 3-(methylthio)propanoate | Present | [6] |

| Yellow Passion Fruit | Ethyl 3-(methylthio)propanoate | Present | [6] | |

| Guava (Psidium guajava) | Not specified | This compound | Identified as a volatile component | [2] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants originates from the amino acid L-methionine. While the complete pathway is a subject of ongoing research, it is understood to involve the formation of S-methylmethionine (SMM) and subsequent enzymatic conversions. SMM is a major transport form of sulfur in the phloem of flowering plants.[7][8][9]

The proposed biosynthetic pathway involves the following key steps:

-

Synthesis of S-Adenosylmethionine (SAM): Methionine is converted to S-adenosylmethionine (SAM) by SAM synthetase.

-

Formation of S-Methylmethionine (SMM): SAM serves as a methyl donor for the methylation of methionine to form S-methylmethionine (SMM), a reaction catalyzed by a specific methyltransferase.[7][8][9]

-

Conversion to 3-(Methylthio)propanoic Acid: SMM and methionine can be catabolized to form 3-(methylthio)propanoic acid. This can occur through transamination and decarboxylation reactions.

-

Esterification: Finally, 3-(methylthio)propanoic acid is esterified with methanol (B129727) to form this compound.

Experimental Protocols

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from the headspace of a sample.

Materials:

-

Fresh tropical fruit samples

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanone)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Homogenize a known weight of the fresh fruit pulp (e.g., 5 g). Transfer the homogenate into a 20 mL headspace vial. Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles by increasing the ionic strength of the matrix. Add a known amount of the internal standard.

-

Incubation and Extraction: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[10][11] Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the volatile compounds.[10][11]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes (e.g., for 5 minutes).

-

Chromatographic Separation: The desorbed compounds are separated on the capillary column using a specific temperature program. For example, start at 40°C for 3 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Mass Spectrometry Detection: The separated compounds are detected by the mass spectrometer, typically in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

-

Compound Identification and Quantification: Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

References

- 1. Sensory analyses [bio-protocol.org]

- 2. methyl 3-(methyl thio) propionate, 13532-18-8 [thegoodscentscompany.com]

- 3. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

- 5. 3-Methylthiopropionic Acid Ethyl Ester, Isolated from Katsura-uri (Japanese pickling melon, Cucumis melo var. conomon), Enhanced Differentiation in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 11. researchgate.net [researchgate.net]

The Dichotomy of Aroma: An In-depth Technical Guide to the Organoleptic Properties of Methyl 3-(methylthio)propionate

For Immediate Release

Methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, presents a fascinating case study in the concentration-dependent nature of aroma perception. This technical guide offers a comprehensive overview of its organoleptic properties, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of key analytical workflows. Naturally occurring in fruits such as pineapple, melon, and naranjilla, and also found in white wine, this compound is a significant contributor to the flavor profiles of various foods and beverages.[1] Its sensory characteristics are notably dual, ranging from pungent and sulfurous at high concentrations to pleasantly sweet and fruity at lower levels.

Quantitative Organoleptic Data

The sensory perception of methyl 3-(methylthio)propionate is highly dependent on its concentration. Below is a summary of its reported odor and taste thresholds, along with descriptive characteristics at different levels.

| Parameter | Concentration | Description | Source |

| Odor Threshold | 180 ppb | Detection Threshold | ChemicalBook |

| Odor Profile | High Concentrations | Extremely powerful, penetrating, onion-like, sulfurous, vegetable, garlic, tomato.[1][2][3] | ECHEMI, Sigma-Aldrich, The Good Scents Company |

| Odor Profile | Low Concentrations / High Dilutions | Sweet, pineapple-like, fruity.[1] | ECHEMI |

| Odor Profile | 0.10% in Propylene (B89431) Glycol | Sulfurous, vegetable, onion, sweet, garlic, tomato.[3] | The Good Scents Company |

| Taste Threshold | 5 ppm | Vegetative, radish, and horseradish. | ChemicalBook |

| Taste Profile | High Dilutions | Sweet pineapple flavor.[1] | ECHEMI |

Experimental Protocols for Sensory Analysis

To ensure accurate and reproducible assessment of the organoleptic properties of this compound, standardized experimental protocols are essential. The following methodologies are based on established standards such as ASTM E679-19 and ISO 13301:2018 for threshold determination.

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines a method for determining the odor detection threshold of this compound in air using a forced-choice ascending concentration series, consistent with the principles of ASTM E679-19.

1. Panelist Selection and Training:

-

A panel of 15-20 individuals, pre-screened for olfactory acuity and ability to follow instructions, should be selected.

-

Panelists should be trained on the basics of sensory analysis and the specific procedures of the test, including how to properly sniff the samples and record their responses.

2. Sample Preparation:

-

A stock solution of this compound is prepared in a low-odor solvent such as propylene glycol.

-

A series of dilutions is prepared from the stock solution, creating a geometric progression of concentrations (e.g., a factor of 2 or 3 between steps) that spans the expected threshold.

-

For each concentration step, three sniffing jars are prepared: two containing the solvent blank and one containing the this compound dilution. The jars should be identical in appearance and coded with random three-digit numbers.

3. Testing Procedure:

-

The test is conducted in a well-ventilated, odor-free room.

-

Panelists are presented with sets of three jars, starting with the lowest concentration.

-

For each set, the panelist is instructed to sniff the headspace of each jar and identify the one that smells different from the other two (triangle test).

-

The procedure continues with ascending concentrations until the panelist correctly identifies the odd sample in two consecutive sets.

4. Data Analysis:

-

The individual threshold is calculated as the geometric mean of the last concentration at which the panelist failed to detect the odor and the first concentration at which they correctly detected it.

-

The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Determination of Taste Threshold and Profile

This protocol describes a method for determining the taste threshold and descriptive profile of this compound in water, following a similar forced-choice ascending concentration series.

1. Panelist Selection and Training:

-

A panel of 15-20 individuals is selected and trained as described in Protocol 1, with an additional focus on taste perception and terminology.

2. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in purified, taste-free water to create a series of concentrations.

-

For each concentration, three cups are presented to the panelists: two containing plain water (blanks) and one containing the this compound solution.

3. Testing Procedure:

-

Panelists are instructed to taste each sample, rinse their mouths with purified water between sets, and identify the sample that tastes different.

-

Once a panelist correctly identifies the odd sample at a given concentration, they are asked to describe the taste characteristics using a provided list of descriptors or by free description.

4. Data Analysis:

-

The taste detection threshold is determined using the same calculation method as the odor threshold.

-

The taste profile at different supra-threshold concentrations is compiled from the descriptors provided by the panelists.

Analytical Workflow and Signaling Pathways

The analysis of volatile compounds like this compound often involves Gas Chromatography-Olfactometry (GC-O), a technique that combines chemical separation with human sensory perception.

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

The biosynthesis of this compound is linked to the metabolism of the amino acid methionine. Understanding this pathway is crucial for controlling its formation in food and beverage products.

Caption: Biosynthetic Pathway of this compound.

References

The Tropical Essence Unveiled: A Technical Guide to Methyl 3-(methylthio)propionate as a Key Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(methylthio)propionate (B1239661), a sulfur-containing ester, is a pivotal volatile compound that imparts the characteristic sweet, fruity, and slightly sulfury aroma to a variety of tropical fruits. Its discovery and subsequent characterization have been instrumental in the fields of flavor chemistry, food science, and the development of natural and nature-identical flavorings. This technical guide provides an in-depth overview of the discovery, analysis, sensory properties, and biosynthetic origins of this important flavor compound.

Discovery and Natural Occurrence

Methyl 3-(methylthio)propionate was first identified as a significant contributor to the aroma of pineapple (Ananas comosus).[1][2] Subsequent research has confirmed its presence in other tropical fruits, including passion fruit (Passiflora edulis) and guava (Psidium guajava), where it contributes to their complex and desirable flavor profiles.[3] Its potent aroma means that it can have a significant sensory impact even at trace concentrations.

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a powerful and diffusive aroma.[4][5] At high concentrations, it can have an onion- or garlic-like sulfury note, but upon dilution, it reveals a sweet, pineapple-like, and tropical fruit character.[4][6]

Quantitative Data Summary

The concentration of this compound varies significantly among different fruit varieties and with the stage of ripeness.[7] The odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, indicates its contribution to the overall aroma.

| Fruit (Variety) | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) | Reference |

| Pineapple (Smooth Cayenne) | Not specified | Not specified | Not specified | [8] |

| Pineapple (Sweetio) | Higher proportion than regular | Not specified | Not specified | [9] |

| Pineapple (Tainong No. 4) | Not specified | Not specified | High | [1] |

| Pineapple (Moris & MD2) | High correlation with fruity notes | Not specified | Not specified | [10] |

| Property | Value | Reference |

| Odor Threshold in Water | Not specified | [11] |

| Odor Threshold in Ethanol (B145695) (10% w/w) | Not specified | [5] |

Experimental Protocols

The identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the most common method employed.

Protocol 1: Extraction and Analysis of this compound from Pineapple using HS-SPME-GC-MS

This protocol outlines a typical procedure for the analysis of volatile compounds, including this compound, from pineapple flesh.[1][4]

1. Sample Preparation:

-

Homogenize fresh pineapple flesh.

-

Place a known amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 2 g) to increase the ionic strength of the sample and enhance the release of volatile compounds.

-

Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.

-

Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC (e.g., at 250°C for 5 min) in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C for 2 min.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min and hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4. Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation - Odor Threshold Determination

The odor threshold is determined using a panel of trained sensory assessors and a standardized methodology, such as the triangle test.[12]

1. Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe odors.

-

Train panelists to recognize the specific aroma of this compound.

2. Sample Preparation:

-

Prepare a series of dilutions of this compound in a neutral solvent (e.g., deionized water or 10% ethanol solution).

-

The concentration range should span the expected threshold value.

3. Triangle Test Procedure:

-

Present panelists with three samples: two are identical (blanks), and one contains the odorant at a specific concentration.

-

Ask panelists to identify the odd sample.

-

The procedure is repeated for each concentration level.

4. Data Analysis:

-

The group threshold is calculated as the concentration at which 50% of the panel can correctly identify the odd sample above chance (p < 0.05).

Biosynthesis and Signaling Pathways

This compound is believed to be formed from the amino acid methionine through the methionine salvage pathway, also known as the Yang Cycle.[13][14] This pathway is crucial for the recycling of the methylthio group of S-adenosylmethionine (SAM), a key methyl group donor in numerous biological reactions.

Diagram: Simplified Methionine Salvage Pathway Leading to Volatile Sulfur Compounds

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Tropical fruit - using key aroma components as predictors of sensory quality - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables [frontiersin.org]

- 7. GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. env.go.jp [env.go.jp]

- 13. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-methionine salvage cycle III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-(methylthio)propionate and Its Connection to the Methionine Transamination Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(methylthio)propionate (B1239661) (MMP) is a sulfur-containing ester recognized for its distinct pineapple-like aroma and its use as a flavoring agent. Beyond food science, its relevance extends deep into cellular metabolism, primarily through its parent acid, 3-(methylthio)propanoic acid (MMPA). MMPA is a key intermediate in the transamination pathway of L-methionine, an essential sulfur-containing amino acid. While the transmethylation and transsulfuration pathways are the primary routes for methionine metabolism, the transamination pathway becomes quantitatively significant under conditions of methionine excess or in certain pathological states, such as hepatic enzyme deficiencies.[1] This pathway not only represents an alternative catabolic route for methionine but also produces metabolites that are active signaling molecules. Recent evidence indicates that the methionine transamination pathway, through its intermediates, intersects with major regulatory networks controlling hepatic glucose metabolism.[2][3] This guide provides an in-depth exploration of this pathway, presenting key physicochemical data, detailed experimental protocols for quantification, and the broader physiological context relevant to drug discovery and metabolic research.

The Methionine Transamination Pathway

In mammalian systems, particularly the liver, methionine can be catabolized through a two-step transamination pathway. This route serves as a crucial alternative when the primary transmethylation/transsulfuration pathways are saturated or impaired.[4]

-

Transamination of L-Methionine: The pathway is initiated by the transfer of the amino group from L-methionine to an α-keto acid acceptor (commonly α-ketoglutarate). This reaction is catalyzed by a variety of aminotransferases, yielding α-keto-γ-methiolbutyrate (KMB).[5]

-

Oxidative Decarboxylation of KMB: KMB is subsequently and irreversibly decarboxylated within the mitochondria to produce 3-(methylthio)propanoic acid (MMPA) . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), the same enzyme complex responsible for the catabolism of branched-chain amino acids.[3][6]

Methyl 3-(methylthio)propionate (MMP) is the methyl ester of MMPA. While MMPA is the direct endogenous metabolite in this pathway, MMP is found naturally in certain foods like pineapple and is often synthesized for analytical purposes, as the ester form is more volatile and suitable for Gas Chromatography (GC) analysis.[7]

Link to Hepatic Glucose Regulation

The significance of this pathway extends beyond simple amino acid catabolism. Research has demonstrated that flux through the methionine transamination pathway can regulate hepatic gluconeogenesis. Metabolites from this pathway, including MMPA, have been shown to activate the GCN5 acetyltransferase, which in turn promotes the acetylation of the transcriptional coactivator PGC-1α.[2][3] Acetylation of PGC-1α inhibits its activity, leading to the suppression of key gluconeogenic genes (e.g., Pck1 and G6pc) and a subsequent reduction in hepatic glucose production. This discovery establishes a direct link between the metabolism of a single amino acid and systemic glucose homeostasis, presenting potential therapeutic targets for metabolic diseases like type 2 diabetes.[2]

Quantitative Data

Accurate quantitative data is essential for modeling metabolic pathways and designing experiments. The following tables summarize the key physicochemical properties of MMP and its parent acid, MMPA, along with relevant metabolic data.

Table 1: Physicochemical Properties

| Property | This compound (MMP) | 3-(methylthio)propanoic Acid (MMPA) |

| CAS Number | 13532-18-8[8] | 646-01-5 |

| Molecular Formula | C₅H₁₀O₂S[8] | C₄H₈O₂S |

| Molecular Weight | 134.20 g/mol [9] | 120.17 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 74-75 °C at 13 mmHg[8] | 244-247 °C at 760 mmHg |

| Density | 1.077 g/mL at 25 °C | 1.160 g/cm³ |

| Refractive Index | n20/D 1.465 | n20/D 1.4885 |

| Solubility | Soluble in ethanol; very difficult to dissolve in water | Soluble in water, ethanol, DMSO |

Data compiled from various chemical suppliers and databases.

Table 2: Metabolic and Kinetic Parameters

| Parameter | Value / Observation | Context / Notes |

| Physiological Flux | In normal subjects, this pathway is quantitatively minor. In a patient with hepatic methionine adenosyltransferase deficiency, at least 20% of methionine was catabolized via transamination.[1] | Highlights the pathway's importance in metabolic stress or disease states. |

| Enzyme: Aminotransferase | K. pneumoniae Tyrosine Aminotransferase shows favorable kinetics for KMB conversion to Methionine. | Specific kinetic data for mammalian aminotransferases acting on methionine are not well-defined in the literature, representing a research opportunity. |

| Enzyme: BCKDC | The branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of KMB.[3] | This mitochondrial enzyme complex is the rate-limiting step in branched-chain amino acid catabolism.[10] Its activity with KMB is established, but specific Km/Vmax values are not readily available as research has focused on its primary substrates (e.g., α-ketoisocaproate).[11][12] |

Experimental Protocols

The quantification of MMPA in biological matrices is critical for studying the flux of the methionine transamination pathway. Due to its polarity, MMPA requires derivatization to increase its volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of 3-(methylthio)propanoic Acid (MMPA) by GC-MS

This protocol provides a robust method for extracting, derivatizing, and quantifying MMPA from biological samples like plasma or tissue homogenates.

Objective: To accurately measure the concentration of MMPA in a biological matrix.

Principle: MMPA is extracted from the sample and chemically modified (derivatized) to a volatile trimethylsilyl (B98337) (TMS) ester. This derivative is then separated and detected using a GC-MS system, allowing for highly sensitive and specific quantification against an internal standard.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Internal Standard (IS) solution (e.g., stable isotope-labeled MMPA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (extraction solvent)

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (derivatization reagent)

-

Pyridine (B92270) (solvent)

-

GC-MS system with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

-

Sample Preparation & Extraction:

-

To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

-

Acidify the sample to pH ~2 using HCl to ensure MMPA is in its protonated form.

-

Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes to extract MMPA.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

-

Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

-

-

Derivatization (Silylation):

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Tightly cap the vial and vortex for 1 minute.

-

Heat the mixture at 60°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature. The sample is now ready for injection.

-

-

GC-MS Analysis:

-

Injector Temp: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at 1.0 mL/min (constant flow)

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

MS Ion Source Temp: 230°C

-

MS Quadrupole Temp: 150°C

-

Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the MMPA-TMS derivative and the internal standard.

-

-

Quantification:

-

Identify the peaks for MMPA-TMS and the IS based on their retention times.

-

Construct a calibration curve using standards of known MMPA concentrations.

-

Calculate the concentration of MMPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This compound and its metabolic precursor, 3-(methylthio)propanoic acid, represent a significant, yet historically underappreciated, aspect of methionine metabolism. The transamination pathway provides metabolic flexibility for handling excess methionine and, more importantly, generates a signaling molecule (MMPA) that directly influences hepatic glucose homeostasis. For researchers in drug development, this pathway presents novel therapeutic possibilities. Modulating the activity of the aminotransferases or the BCKDC complex could potentially alter hepatic glucose output, offering a new strategy for managing metabolic disorders.

Future research should focus on several key areas:

-

Enzyme Kinetics: Elucidating the specific kinetic parameters (Km, Vmax) of the mammalian enzymes responsible for the conversion of methionine and KMB.

-

Physiological Concentrations: Establishing reference ranges for MMPA in plasma and tissues across different physiological (fed vs. fasted) and pathological (e.g., liver disease, diabetes) states.

-

Gut Microbiome Contribution: Investigating the role of the gut microbiota in producing and modulating systemic levels of MMPA, which could provide insights into diet-host-metabolism interactions.

A deeper understanding of this pathway will undoubtedly uncover new opportunities for therapeutic intervention in metabolic disease.

References

- 1. Transamination of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. Human Metabolome Database: Showing metabocard for Methyl 3-(methylthio)propanoate (HMDB0034377) [hmdb.ca]

- 8. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]

- 9. Methyl 3-methylthiopropionate | C5H10O2S | CID 61641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of branched-chain alpha-ketoacid dehydrogenase in isolated hepatocytes by branched-chain alpha-ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Production of Methyl 3-(methylthio)propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661) (MMP) is a volatile sulfur-containing compound with applications in the flavor and fragrance industries. While chemical synthesis routes are established, microbial production offers a promising alternative using renewable feedstocks. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of MMP, with a primary focus on the model organism Saccharomyces cerevisiae. The guide details the biosynthetic pathways, potential metabolic engineering strategies, experimental protocols for fermentation and analysis, and a summary of available quantitative data.

Introduction

Methyl 3-(methylthio)propionate is a naturally occurring ester found in various fruits, such as pineapple, and contributes to their characteristic aroma.[1] It is a metabolite also found in or produced by microorganisms like Saccharomyces cerevisiae.[2] The microbial production of MMP leverages the inherent metabolic pathways of microorganisms, particularly the catabolism of the sulfur-containing amino acid L-methionine. This guide explores the key aspects of harnessing and engineering these microbial systems for the efficient synthesis of MMP.

Biosynthetic Pathway

The primary route for the microbial biosynthesis of 3-(methylthio)propanoic acid (MMPA), the immediate precursor to MMP, is the Ehrlich pathway, which is well-characterized in Saccharomyces cerevisiae.[3][4][5][6] This pathway involves the catabolism of amino acids to produce fusel alcohols and acids.

The key steps in the conversion of L-methionine to MMPA via the Ehrlich pathway are:

-

Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMTB). This reaction is catalyzed by aminotransferases.

-

Decarboxylation: KMTB is decarboxylated to form 3-(methylthio)propionaldehyde (B105701) (methional).

-

Oxidation: Methional is subsequently oxidized to 3-(methylthio)propanoic acid (MMPA).

The final step in the formation of this compound is the esterification of MMPA with methanol. In yeast, this reaction is likely catalyzed by alcohol acetyltransferases (AATases), which are known to be involved in the synthesis of various volatile esters. While these enzymes typically use acetyl-CoA as the acyl donor, some exhibit broader substrate specificity and could potentially utilize other acyl-CoAs or directly esterify carboxylic acids.

Signaling Pathway Diagram

References

- 1. This compound 98 13532-18-8 [sigmaaldrich.com]

- 2. Methyl 3-methylthiopropionate | C5H10O2S | CID 61641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Environmental Degradation Pathways of Methyl 3-(methylthio)propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylthio)propionate (B1239661) (MMP), an organosulfur ester, is utilized in various industrial applications, including as a food flavoring agent. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the known degradation pathways of MMP in the environment, encompassing biodegradation, chemical degradation (hydrolysis), and photodegradation. This document synthesizes available scientific literature to present detailed degradation mechanisms, quantitative data, and experimental protocols relevant to the study of MMP's environmental persistence and transformation.

Introduction

Methyl 3-(methylthio)propionate (C₅H₁₀O₂S) is a volatile organic compound characterized by a sulfurous odor. Its presence in the environment necessitates a thorough understanding of its transformation and degradation processes. This guide details the abiotic and biotic pathways that contribute to the breakdown of MMP, providing a valuable resource for environmental scientists and researchers in related fields.

Chemical Degradation: Hydrolysis

The primary chemical degradation pathway for this compound in the aquatic environment is hydrolysis. The ester linkage in MMP is susceptible to cleavage under both acidic and basic conditions, yielding 3-(methylthio)propionic acid (MMPA) and methanol.[1]

Reaction: CH₃SCH₂CH₂COOCH₃ + H₂O ⇌ CH₃SCH₂CH₂COOH + CH₃OH (this compound + Water ⇌ 3-(methylthio)propionic acid + Methanol)